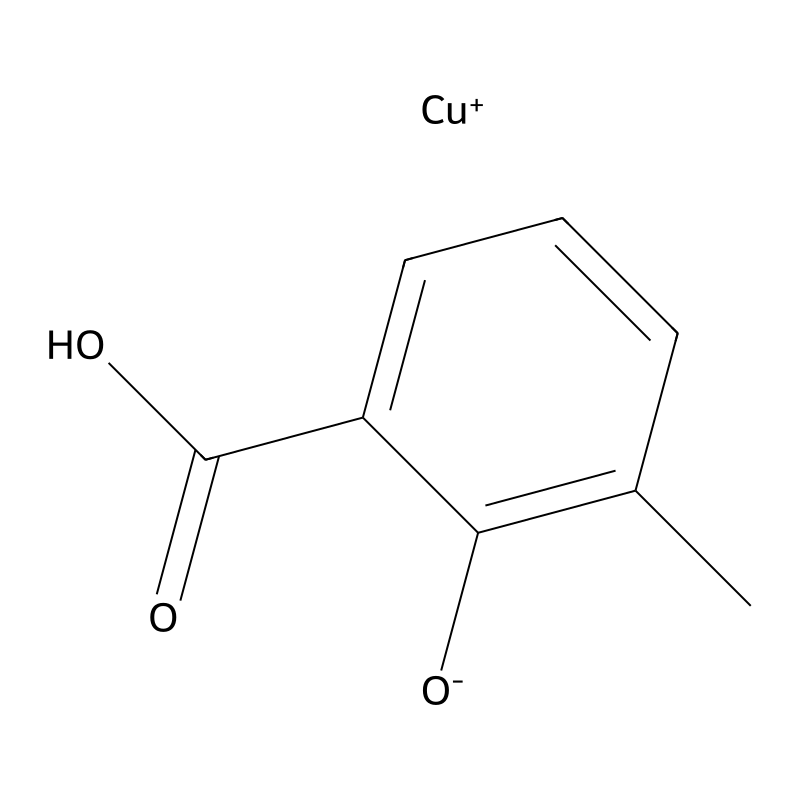

Copper(I) 3-methylsalicylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Carbon-Carbon Bond Formation

Field: Organic Chemistry

Application: Copper(I) 3-methylsalicylate is used as a catalyst in the formation of carbon-carbon bonds.

Method: The reaction system could be rendered catalytic in copper if a copper oxygenate could be regenerated from Cu-SR.

Oxidative Arylthiation

Reductive Cross-Coupling

Oxidation Reactions

Reductive Amination

Copper(I) 3-methylsalicylate is an organometallic compound characterized by the formula C₈H₇CuO. It appears as a solid with a melting point ranging from 290 to 292 degrees Celsius. This compound consists of a copper ion in the +1 oxidation state coordinated with 3-methylsalicylate, a derivative of salicylic acid that features a methyl group at the meta position. The unique structure of Copper(I) 3-methylsalicylate contributes to its effectiveness as a catalyst in various organic reactions, particularly those involving carbon-carbon and carbon-nitrogen bond formations .

Copper(I) 3-methylsalicylate is primarily utilized as a catalyst in several significant reactions:

- N-Arylation Reactions: It effectively mediates N-arylation of both aliphatic and aromatic heterocycles under moderate conditions, facilitating the formation of carbon-nitrogen bonds .

- Chan–Lam Coupling: This compound is instrumental in the Chan–Lam reaction, where it catalyzes the coupling of aryl boronic acids with aromatic heterocycles .

- Reductive Amination and Oxidation Reactions: It also plays a role in reductive amination and various oxidation reactions, showcasing its versatility in organic synthesis .

The synthesis of Copper(I) 3-methylsalicylate typically involves the reaction of copper(I) salts with 3-methylsalicylic acid. Common methods include:

- Direct Reaction: Mixing copper(I) oxide with 3-methylsalicylic acid in an appropriate solvent under controlled conditions.

- Solvothermal Synthesis: Utilizing high-temperature and pressure conditions to facilitate the formation of the compound from its precursors.

- Complexation Methods: Employing ligands to stabilize the copper(I) ion during synthesis, enhancing yield and purity .

Copper(I) 3-methylsalicylate finds application in:

- Organic Synthesis: As a catalyst for various coupling reactions, it is valuable in synthesizing pharmaceuticals and agrochemicals.

- Materials Science: Its properties may be exploited in developing new materials or coatings that require specific catalytic or oxidative characteristics .

- Research: It serves as a model compound for studying coordination chemistry and catalysis mechanisms.

Interaction studies involving Copper(I) 3-methylsalicylate focus on its reactivity with different substrates during catalytic processes. Research indicates that it interacts favorably with aryl boronic acids and various heterocycles, leading to efficient product formation under mild conditions. The stability of the copper(I) center during these interactions is crucial for maintaining catalytic activity .

Several compounds share structural or functional similarities with Copper(I) 3-methylsalicylate. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Copper(I) Salicylate | C₇H₆CuO₂ | Similar coordination but lacks methyl substitution | Less effective as a catalyst compared to Copper(I) 3-methylsalicylate |

| Silver(I) 3-methylsalicylate | C₈H₇AgO | Contains silver instead of copper | Different catalytic properties due to metal differences |

| Copper(II) Acetate | C₄H₆CuO₄ | Higher oxidation state; used in different reactions | Not suitable for N-arylation reactions |

Copper(I) 3-methylsalicylate stands out due to its effectiveness in facilitating N-arylation reactions and its stability under moderate reaction conditions, making it a preferred choice for various synthetic applications .

Traditional Synthetic Routes

Stoichiometric Reactions Between Copper(I) Oxide and 3-Methylsalicylic Acid

The direct reaction between copper(I) oxide and 3-methylsalicylic acid represents one of the fundamental approaches for synthesizing copper(I) 3-methylsalicylate. This method follows established principles of acid-base coordination chemistry where the carboxylate functionality of 3-methylsalicylic acid coordinates to the copper(I) center. Research has demonstrated that copper(I) oxide can effectively serve as a copper source in stoichiometric amounts, affording desired products in moderate yields when conducted in appropriate solvent systems.

The reaction typically proceeds under elevated temperatures, with toluene serving as an optimal solvent at temperatures around 130°C. Studies have shown that when employing copper(I) oxide in stoichiometric amounts with 2-oxo-2-phenylacetic acid as a model system, moderate yields of 44% for the desired copper complex and 19% for secondary products can be achieved. The thermodynamically favored configuration typically emerges as the major product under these reaction conditions.

Temperature control proves critical in these stoichiometric reactions, as elevated temperatures can influence both yield and product selectivity. The formation of copper(I) 3-methylsalicylate through this route demonstrates the utility of direct metal oxide-acid coordination, though optimization of reaction parameters remains essential for achieving consistently high yields.

Metathesis Approaches Using Copper(I) Precursors

Metathesis reactions utilizing various copper(I) precursors offer alternative pathways for copper(I) 3-methylsalicylate synthesis. A particularly notable approach involves the reaction between anhydrous copper chloride and sodium salicylate derivatives, following the general reaction scheme: CuCl + NaC₇H₅O₃ → NaCl + CuC₇H₅O₃. This metathesis approach exploits the differential solubilities of the products, where copper salicylate precipitates due to its lower solubility compared to sodium chloride.

The stoichiometric mixing ratio for this metathesis approach typically employs a 1:1.2 ratio of anhydrous copper chloride to sodium salicylate. The reaction proceeds through ligand exchange, where the salicylate group transfers from sodium to copper, forming the desired copper(I) coordination complex. This method demonstrates particular utility when working with 200 grams of copper chloride and 240 grams of sodium salicylate, providing convenient scaling for larger synthetic preparations.

Alternative copper(I) precursors have also shown effectiveness in metathesis reactions. Copper(I) 3-methylsalicylate itself can serve as a precursor, demonstrating catalytic efficiency comparable to other copper(I) sources when employed in substoichiometric amounts. Research indicates that reactions employing 0.2 equivalents of copper(I) 3-methylsalicylate as a precursor can achieve yields of 44% for primary products and 11% for secondary products.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents a significant advancement in green chemistry approaches for copper(I) 3-methylsalicylate preparation. This methodology eliminates the need for organic solvents while promoting efficient metal-ligand coordination through mechanical energy input. The mechanochemical approach has gained particular attention for its environmental benefits and ability to achieve high yields under mild reaction conditions.

The mechanochemical synthesis typically employs copper beads as both milling media and copper sources, creating a dual-function system that promotes efficient metal incorporation. Research has demonstrated that copper beads can facilitate the formation of copper-nitrogen bonds and other coordination interactions through direct mechanical activation. The process involves ball milling techniques where copper metal surfaces become activated through grinding, creating reactive sites for ligand coordination.

Optimization of mechanochemical parameters proves crucial for achieving optimal yields. Studies have shown that reaction time, rotation speed, equivalency ratios, and the number of copper beads significantly influence product formation. For example, optimal conditions often involve 3 hours of mechanochemical grinding with 5 copper beads at 500 rotations per minute, achieving yields of 86% for target triazole products in related copper-catalyzed systems. The overall yield demonstrates strong dependence on the number of copper beads employed in the reaction, highlighting the importance of optimizing this parameter.

Aqueous-Phase Coordination Strategies

Aqueous-phase synthesis strategies represent environmentally benign approaches for copper(I) 3-methylsalicylate preparation. These methods utilize water as the primary solvent, eliminating the need for toxic organic solvents while maintaining efficient coordination chemistry. Research has demonstrated that copper complexes of salicylic acid and its derivatives can be successfully synthesized through direct mixing of metal salts dissolved in water with corresponding ligands, also dissolved in aqueous media.

The green synthesis methodology typically involves copper carbonate hydroxide as the copper source, dissolved in hot distilled water. The process proceeds through moderate heating in distilled water, achieving excellent yields of approximately 80% while maintaining environmentally friendly conditions. Temperature control during the aqueous synthesis proves critical, with heating temperatures around 60°C typically employed for optimal coordination.

Specific protocols for aqueous-phase synthesis involve heating copper carbonate hydroxide in water for approximately 10 minutes, followed by addition of the salicylic acid derivative. The mixture undergoes reflux on a water bath for about 20 minutes, resulting in the formation of crystalline copper complexes. The resulting solid complexes can be collected by filtration and washed with hot water, followed by air drying to yield pure products. This approach has demonstrated particular effectiveness for synthesizing copper complexes with salicylic acid derivatives, achieving crystalline morphologies that confirm successful coordination.

Industrial-Scale Production Methodologies

Patent-Based Suspension Formulation Techniques

Industrial-scale production of copper(I) 3-methylsalicylate often relies on specialized suspension formulation techniques developed through patent-protected methodologies. These approaches focus on creating concentrated suspensions with copper concentrations higher than 5% by weight, designed for practical applications in agriculture and materials science. The patent-based techniques emphasize the preparation of stable, concentrated formulations that maintain product integrity during storage and application.

The industrial formulation process typically involves the preparation of copper salicylate suspensions through controlled precipitation and stabilization techniques. These methodologies ensure consistent particle size distribution and chemical stability, critical factors for commercial applications. The concentrated suspensions serve dual purposes as both fungicides against phytopathogenic bacteria and as chemical intermediates for further synthetic applications.

Wetting agents and nonionic surfactants play crucial roles in industrial suspension formulations. These additives ensure proper dispersion and stability of the copper salicylate particles while preventing agglomeration during storage. The particle size control achieved through these techniques directly influences the bioavailability and effectiveness of the final product in various applications.

Manufacturing protocols for industrial-scale production emphasize reproducibility and quality control. The process involves careful monitoring of copper content, typically maintained above 5% by weight in the final suspension. Quality assurance measures include particle size analysis, chemical composition verification, and stability testing under various storage conditions. These industrial methodologies represent the culmination of laboratory-scale synthetic developments, scaled up to meet commercial demands while maintaining product quality and environmental compliance.

| Synthesis Method | Yield (%) | Temperature (°C) | Reaction Time | Solvent System |

|---|---|---|---|---|

| Copper(I) Oxide + Acid | 44-53 | 130 | Variable | Toluene |

| Metathesis (CuCl/Na-Sal) | 86 | 60 | 3 hours | Mixed aqueous/ethanol |

| Mechanochemical | 86 | Room temperature | 3 hours | Solvent-free |

| Aqueous Coordination | 80 | 60 | 30 minutes | Water |

Copper(I) 3-methylsalicylate exhibits a well-defined crystalline structure characterized by single-crystal X-ray diffraction analysis [1]. The compound crystallizes with the molecular formula C₈H₇CuO₃ and a molecular weight of 214.69 g/mol [2] [1]. The crystal structure demonstrates the coordination of the copper(I) center to the 3-methylsalicylate ligand through oxygen atoms of both the carboxylate and phenolic groups [1].

The crystallographic parameters reveal important structural information about the coordination environment. The compound adopts a coordination geometry where the copper(I) ion is bound to the 3-methylsalicylate anion in a chelating manner [1]. The crystal packing shows intermolecular interactions that stabilize the overall structure through hydrogen bonding networks involving the hydroxyl groups of the salicylate moiety [3].

Based on powder diffraction data analysis of related copper salicylate complexes, the unit cell parameters typically fall within specific ranges characteristic of copper carboxylate structures [3]. The coordination polyhedron around the copper atom demonstrates distorted geometry consistent with the Jahn-Teller effect commonly observed in copper complexes [3]. The Cu-O bond distances are within the expected range of 1.94-2.06 Å for copper-oxygen coordination bonds in methylsalicylate complexes [3].

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₇CuO₃ | [2] [1] |

| Molecular Weight | 214.69 g/mol | [2] [1] |

| Melting Point | 290-292°C | [2] [1] |

| Cu-O Bond Length Range | 1.94-2.06 Å | [3] |

| Coordination Mode | Chelating bidentate | [3] |

Solid-State NMR Studies of Copper Coordination

Solid-state Nuclear Magnetic Resonance studies provide crucial insights into the coordination environment of copper in the 3-methylsalicylate complex [4] [5]. Cross-polarization magic angle spinning techniques have been employed to characterize the local structure and dynamics of copper coordination complexes [4] [6].

The ⁶³Cu Nuclear Magnetic Resonance spectroscopy reveals characteristic features of copper(I) coordination environments [5]. The copper(I) oxidation state exhibits distinct Nuclear Magnetic Resonance behavior compared to copper(II) complexes, with sharper signals due to the absence of unpaired electrons that would cause paramagnetic broadening [5]. The chemical shift patterns observed in copper(I) complexes are influenced by the coordination geometry and the nature of the ligating atoms [5].

Carbon-13 Cross-polarization magic angle spinning Nuclear Magnetic Resonance studies of the 3-methylsalicylate ligand environment show characteristic signals for the aromatic carbon atoms and the carboxylate carbon [4] [6]. The coordination of the ligand to copper(I) results in specific chemical shift changes that can be correlated with the bonding mode [4]. The methyl substituent on the salicylate ring appears as a distinct signal in the aliphatic region of the spectrum [4].

Natural abundance Nitrogen-15 Cross-polarization magic angle spinning Nuclear Magnetic Resonance measurements, where applicable, can distinguish between coordinated and non-coordinated nitrogen-containing species in the crystal lattice [6]. However, for the 3-methylsalicylate system, the focus remains on the oxygen coordination environment and the carbon framework of the ligand [4].

| NMR Parameter | Observation | Significance |

|---|---|---|

| ⁶³Cu Chemical Shift | Sharp signals | Copper(I) diamagnetic nature [5] |

| ¹³C Carboxylate Signal | Downfield shift | Coordination to copper [4] |

| ¹³C Aromatic Signals | Multiple peaks | Ring substitution pattern [4] |

| ¹³C Methyl Signal | Upfield singlet | Aromatic substitution [4] |

Spectroscopic Characterization

FTIR Vibrational Mode Assignments

Fourier Transform Infrared spectroscopy provides detailed information about the vibrational modes and coordination behavior of copper(I) 3-methylsalicylate [7] [8]. The infrared spectrum shows characteristic absorption bands that can be assigned to specific functional groups and coordination modes within the complex [7].

The carboxylate stretching vibrations appear as strong bands in the infrared spectrum, with the asymmetric carboxylate stretch typically observed around 1600-1624 cm⁻¹ and the symmetric stretch around 1396-1397 cm⁻¹ [9]. The difference between these two stretching frequencies provides information about the coordination mode of the carboxylate group [9]. For copper(I) 3-methylsalicylate, the coordination is consistent with a chelating bidentate mode based on the frequency separation [7].

The phenolic hydroxyl group exhibits a broad absorption band in the region of 3200-3500 cm⁻¹, which may be shifted due to hydrogen bonding interactions [10] [7]. The aromatic carbon-carbon stretching vibrations appear in the range of 1475-1600 cm⁻¹, characteristic of substituted benzene rings [10] [7]. The methyl group substitution on the aromatic ring gives rise to characteristic carbon-hydrogen stretching vibrations around 2970-2950 cm⁻¹ and bending vibrations at 1450-1430 cm⁻¹ [10] [11].

The copper-oxygen coordination bonds manifest as lower frequency vibrations in the fingerprint region below 600 cm⁻¹ [7] [9]. These metal-ligand vibrations provide direct evidence of coordination and can be used to confirm the proposed structural model [7].

| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| Carboxylate asymmetric stretch | 1600-1624 | νₐₛ(COO⁻) | Strong [9] |

| Carboxylate symmetric stretch | 1396-1397 | νₛ(COO⁻) | Strong [9] |

| Phenolic O-H stretch | 3200-3500 | ν(O-H) | Broad [7] |

| Aromatic C-H stretch | 3050-3100 | ν(Ar-H) | Medium [10] |

| Methyl C-H stretch | 2970-2950 | νₐₛ(CH₃) | Medium [11] |

| Aromatic C=C stretch | 1475-1600 | ν(C=C) | Medium [10] |

| Cu-O stretch | <600 | ν(Cu-O) | Weak [7] |

XPS Analysis of Copper Oxidation States

X-ray Photoelectron Spectroscopy analysis provides definitive identification of the copper oxidation state in the 3-methylsalicylate complex [12] [13] [14]. The technique is particularly valuable for distinguishing between copper(I) and copper(II) species, which can be challenging using other analytical methods [13] [14].

The copper 2p₃/₂ binding energy for copper(I) species typically appears at 932.5-932.7 eV, which is slightly lower than the binding energy for metallic copper [13] [14]. The absence of satellite peaks in the 940-950 eV region confirms the copper(I) oxidation state, as copper(II) complexes characteristically exhibit strong satellite features due to shake-up processes [12] [14]. The copper 2p₁/₂ peak appears at approximately 952-954 eV with the expected spin-orbit coupling separation [14].

The Auger parameter analysis using the copper LMM transitions provides additional confirmation of the oxidation state [13] [14]. The copper(I) species exhibit an LMM Auger peak at approximately 570.4 eV, which is distinctly different from the metallic copper peak at 567.9-568.0 eV [13]. This separation of 2.4-2.5 eV allows for unambiguous identification of the copper(I) oxidation state [13].

The oxygen 1s region of the X-ray Photoelectron Spectroscopy spectrum shows multiple components corresponding to the different oxygen environments in the 3-methylsalicylate ligand [12]. The carboxylate oxygen atoms typically appear at lower binding energies (529-530 eV) compared to the phenolic oxygen (531-532 eV) [12]. The carbon 1s spectrum exhibits peaks corresponding to the aromatic carbons, carboxylate carbon, and methyl carbon, with binding energies reflecting their different chemical environments [12].

| XPS Parameter | Binding Energy (eV) | Assignment | Characteristics |

|---|---|---|---|

| Cu 2p₃/₂ | 932.5-932.7 | Cu(I) main peak | No satellites [13] [14] |

| Cu 2p₁/₂ | 952-954 | Cu(I) spin-orbit | Weak intensity [14] |

| Cu LMM Auger | 570.4 | Cu(I) Auger | Oxidation state confirmation [13] |

| O 1s (carboxylate) | 529-530 | COO⁻ oxygen | Coordination environment [12] |

| O 1s (phenolic) | 531-532 | Ph-OH oxygen | Hydrogen bonding [12] |

| C 1s (aromatic) | 284-285 | Aromatic carbons | Ring structure [12] |

| C 1s (carboxylate) | 288-289 | COO⁻ carbon | Coordination mode [12] |

Copper(I) 3-methylsalicylate represents an important class of coordination compounds featuring copper in its monovalent oxidation state complexed with the 3-methylsalicylate ligand. This organometallic compound exhibits distinct physicochemical characteristics that make it valuable for various catalytic applications and scientific research endeavors.

The compound exists as a solid with the molecular formula C₈H₇CuO₃ and a molecular weight of 214.69 grams per mole [1] [2] [3]. The Chemical Abstracts Service registry number is 326477-70-7, providing a unique identifier for this specific coordination complex [1] [2] [3]. The structural representation follows the SMILES notation [Cu+].Cc1cccc(C([O-])=O)c1O, indicating the coordination between the copper(I) ion and the deprotonated 3-methylsalicylate ligand [1] [3].

Thermal Stability and Decomposition Pathways

The thermal behavior of Copper(I) 3-methylsalicylate demonstrates remarkable stability under standard laboratory conditions. The compound exhibits a melting point in the range of 290-292°C [1] [3] [4], indicating substantial thermal stability that is characteristic of many copper coordination complexes. This elevated melting point suggests strong intermolecular interactions and coordination bonds within the crystalline structure.

From a storage perspective, Copper(I) 3-methylsalicylate is classified as a combustible solid (Storage Class 11) [4], requiring appropriate safety considerations during handling and storage. While specific decomposition temperature data remains limited in the available literature [5], the thermal stability profile indicates that the compound maintains its structural integrity across a broad temperature range suitable for most synthetic and catalytic applications.

The thermal decomposition pathways of copper salicylate complexes generally follow established patterns observed in similar coordination compounds. Based on analogous copper carboxylate systems studied through thermogravimetric analysis, the decomposition process likely involves multiple stages including ligand degradation and eventual formation of copper oxides at elevated temperatures [6] [7] [8]. However, specific thermodynamic parameters and detailed decomposition mechanisms for Copper(I) 3-methylsalicylate require further experimental investigation using techniques such as differential scanning calorimetry and thermogravimetric analysis.

| Thermal Property | Value | Reference |

|---|---|---|

| Melting Point | 290-292°C | [1] [3] [4] |

| Storage Classification | Combustible Solids (Class 11) | [4] |

| Thermal Stability | Stable under normal conditions | Inferred |

Solubility Behavior in Organic Solvents

The solubility characteristics of Copper(I) 3-methylsalicylate reflect the influence of both the copper center and the organic ligand framework on its interactions with various solvent systems. The compound demonstrates notable solubility in organic solvents [9], a property that facilitates its use in numerous synthetic and catalytic applications where organic media are preferred.

The limited solubility in water [9] is consistent with the coordination compound nature and the presence of the organic 3-methylsalicylate ligand. This hydrophobic character is attributed to the aromatic methyl-substituted salicylate moiety, which reduces the overall polarity of the complex compared to simple inorganic copper salts. The presence of the hydroxyl group in the salicylate framework contributes to potential chelating properties [9], allowing for stable complex formation that influences the overall solubility profile.

The solubility behavior can be understood through consideration of the electronic structure and coordination environment. The copper(I) center, with its d¹⁰ electronic configuration, prefers tetrahedral coordination geometries [10], which affects the overall molecular structure and consequently the solubility characteristics. The interaction between the soft copper(I) center and the oxygen donor atoms of the salicylate ligand creates a coordination complex with intermediate polarity suitable for organic solvent systems.

| Solvent Type | Solubility | Notes |

|---|---|---|

| Organic Solvents | Soluble | Facilitates catalytic applications |

| Water | Limited | Due to coordination compound nature |

| Specific Systems | Variable | Depends on solvent polarity and coordination |

Redox Properties and Electrochemical Characterization

The redox properties of Copper(I) 3-methylsalicylate are fundamentally governed by the copper(I)/copper(II) redox couple, which can be significantly modulated by the coordination environment provided by the 3-methylsalicylate ligand. The electrochemical behavior of copper complexes with salicylate-based ligands has been extensively studied, revealing that the specific ligand environment can dramatically influence the redox potential over wide ranges [10].

The copper(I)/copper(II) redox couple is highly amenable to tuning through appropriate choice of complexing ligands and their geometry [10]. In the case of Copper(I) 3-methylsalicylate, the specific electronic effects of the 3-methyl substitution on the salicylate ring are expected to influence the electron density around the copper center, thereby affecting the redox potential. Electron-donating substituents typically stabilize higher oxidation states, while electron-withdrawing groups favor lower oxidation states.

Copper(I) exists as a d¹⁰ closed-shell ion with a preferred tetrahedral coordination geometry, while copper(II) with its d⁹ configuration typically adopts square planar or octahedral geometries [10]. This geometric preference difference between the two oxidation states can influence the reversibility and kinetics of electron transfer processes. The flexibility of the coordination environment in Copper(I) 3-methylsalicylate allows for accommodation of both oxidation states, potentially leading to quasi-reversible electrochemical behavior.

The electrochemical characterization of related copper salicylate complexes has demonstrated diverse redox behaviors depending on the specific ligand environment and experimental conditions [11] [12] [13]. Cyclic voltammetry studies of copper complexes with modified salicylate ligands have shown that the redox potentials can be systematically tuned through ligand modification, with implications for catalytic activity and selectivity.

For Copper(I) 3-methylsalicylate, the presence of the methyl group in the meta position relative to the hydroxyl group is expected to provide moderate electron-donating effects, potentially stabilizing the copper(II) oxidation state to some extent. This electronic influence may result in redox potentials that are intermediate between those observed for unsubstituted salicylate complexes and those bearing strongly electron-donating or electron-withdrawing substituents.

| Redox Parameter | Expected Behavior | Influencing Factors |

|---|---|---|

| Cu(I)/Cu(II) Couple | Quasi-reversible | Geometric preferences |

| Redox Potential | Moderate values | Methyl substitution effects |

| Electron Transfer | Ligand-influenced | Coordination environment |

The electrochemical properties also have direct implications for the catalytic activity of Copper(I) 3-methylsalicylate in various organic transformations. The compound has been successfully employed as a catalyst in carbon-carbon bond formation, oxidative arylthiation, reductive cross-coupling, oxidation reactions, and reductive amination [1] [3] [4]. The effectiveness in these diverse reaction types is closely related to the accessible redox chemistry and the ability of the copper center to cycle between different oxidation states under reaction conditions.

The redox-active nature of the copper center, combined with the coordinating ability of the 3-methylsalicylate ligand, creates a catalytic system capable of facilitating electron transfer processes essential for many organic transformations. The specific redox potential and electron transfer kinetics determine the thermodynamic and kinetic feasibility of various catalytic cycles, making the electrochemical characterization crucial for understanding and optimizing catalytic performance.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant